molecular formula C25H19FN4OS B2948951 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 894030-28-5

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2948951
CAS No.: 894030-28-5
M. Wt: 442.51
InChI Key: WKGSNJYIMANLRJ-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-fluorophenyl group and linked via an ethyl chain to a biphenyl carboxamide moiety. This structure combines electron-withdrawing (fluorine) and electron-donating (biphenyl) substituents, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4OS/c26-21-12-10-19(11-13-21)23-28-25-30(29-23)22(16-32-25)14-15-27-24(31)20-8-6-18(7-9-20)17-4-2-1-3-5-17/h1-13,16H,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGSNJYIMANLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity associated with this compound, supported by data tables and relevant research findings.

Structural Overview

The compound features a combination of thiazole and triazole rings, which are known for their reactivity and potential therapeutic applications. The presence of the 4-fluorophenyl group enhances its pharmacological properties, making it a candidate for further research in various therapeutic areas.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antimicrobial Activity

  • The compound has shown promising antimicrobial properties. It exhibits inhibitory effects on bacterial fatty acid biosynthesis by targeting the enzyme FabI, which is crucial for the survival of certain bacteria. The minimum inhibitory concentration (MIC) values against various strains have been reported as follows:
PathogenMIC (μg/mL)
Staphylococcus aureus16
Candida albicans32

These results indicate that the compound may be effective against resistant strains of bacteria and fungi .

2. Antitumor Activity

  • Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives possess significant antitumor activity. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation across various cancer types including leukemia and breast cancer. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Effects

  • The compound's structural components suggest potential anti-inflammatory properties. Compounds with similar structural motifs have been found to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

Several studies have highlighted the biological efficacy of heterocyclic compounds similar to this compound:

  • Study 1 : A study published in the European Journal of Medicinal Chemistry demonstrated that thiazolotriazole derivatives showed IC50 values in the micromolar range against NF-kB transcription factor activation in cancer cells . This suggests a potential mechanism for anti-cancer activity.
  • Study 2 : Research conducted on related thiazole compounds revealed their ability to enhance NAD(P) quinone reductase activity, which is crucial for detoxifying carcinogens . This protective role against carcinogenesis could be a significant aspect of the compound's biological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, including thiazolo-triazole cores, fluorinated aryl groups, or carboxamide linkages.

Thiazolo[3,2-b][1,2,4]triazole Derivatives

  • Compound [7–9] (): These derivatives feature a 1,2,4-triazole-3-thione core substituted with sulfonylphenyl and 2,4-difluorophenyl groups. Unlike the target compound, they lack the ethyl-biphenyl carboxamide chain.
  • Thiazolo-triazole Vasodilators (): Synthesized derivatives in this class showed vasodilatory activity.

Benzothiazole Carboxamides

  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) (): This compound replaces the thiazolo-triazole core with a benzothiazole-thiazolidinone system. The 4-chlorophenyl group and carboxamide linkage are retained, but the absence of the ethyl spacer and biphenyl group reduces structural bulk. It was synthesized in 70% yield, with IR bands for C=O at 1680 cm⁻¹ and NH at 3300 cm⁻¹ .
  • 2-Cyano-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide (7) (): Features a cyano-substituted benzothiazole core and 4-fluorophenyl carboxamide.

Biphenyl Carboxamide Derivatives

  • N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (): Shares a carboxamide-linked aryl system but incorporates an imidazo-thiazole core. The 3,5-dimethyloxazole substituent introduces steric hindrance, contrasting with the target compound’s fluorine-driven electronic effects .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Core Structure Key Substituents IR Bands (cm⁻¹) Yield Biological Activity
Target Compound Thiazolo[3,2-b][1,2,4]triazole 4-Fluorophenyl, biphenyl carboxamide Not reported Not reported Not reported
Compounds [7–9] () 1,2,4-Triazole-3-thione Sulfonylphenyl, 2,4-difluorophenyl νC=S: 1247–1255; νNH: 3278–3414 70–90% Not reported
4g () Benzothiazole-thiazolidinone 4-Chlorophenyl, benzothiazole νC=O: 1680; νNH: 3300 70% Not reported
7 () Benzo[d]thiazole Cyano, 4-fluorophenyl Not reported 90% Kinase inhibition (implied)
Thiazolo-triazole Vasodilators () Thiazolo[3,2-b][1,2,4]triazole Variable aryl groups Not reported Not reported Vasodilatory activity

Key Findings and Implications

  • Structural Flexibility : The thiazolo-triazole core allows diverse substitutions (e.g., fluorophenyl, biphenyl) to tune electronic and steric properties .
  • Bioactivity Potential: Thiazolo-triazole derivatives exhibit vasodilatory activity, while benzothiazole carboxamides show kinase inhibition, suggesting the target compound may bridge these activities .
  • Synthetic Challenges : High-yield syntheses (e.g., 90% for compound 7 in ) require optimized conditions, such as NaCN-mediated substitution or NaOH-driven cyclization .

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